Fmoc-Asp-OBzl

Peptide Synthesis Side Reaction Management Protecting Group Strategy

Select Fmoc-Asp-OBzl for your Fmoc-SPPS when aspartimide formation is a critical concern. Its TFA-labile benzyl ester side-chain protection offers distinct steric and lability advantages over OtBu, OAll, or Dmab analogs, enabling controlled global deprotection and reduced impurity profiles in sensitive sequences. Essential for routine aspartic acid incorporation and acid-sensitive depsipeptide conjugates. Ensure batch-to-batch consistency with the industry standard ≥98% HPLC purity.

Molecular Formula C26H23NO6
Molecular Weight 445.5 g/mol
CAS No. 86060-83-5
Cat. No. B557530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Asp-OBzl
CAS86060-83-5
SynonymsFmoc-Asp-OBzl; 86060-83-5; (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzyloxy)-4-oxobutanoicacid; Fmoc-L-Asparticacid-1-benzylester; Fmoc-L-asparticacidalpha-benzylester; PubChem14955; SCHEMBL6588912; Fmoc-L-Aspartic|A-benzylester; MolPort-003-981-614; ZINC2557137; Fmoc-L-Asparticacida-benzylester; CF-175; AKOS015888153; AKOS015922801; AM81639; VA50287; AJ-40047; AK-46029; AN-35590; KB-52083; U156; AB0019124; ST2402806; 4CH-017933; FT-0642025
Molecular FormulaC26H23NO6
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C26H23NO6/c28-24(29)14-23(25(30)32-15-17-8-2-1-3-9-17)27-26(31)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,29)/t23-/m0/s1
InChIKeyCBZSVHFNEMONDZ-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1000 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Asp-OBzl (CAS 86060-83-5) Procurement Guide: A Core Building Block for Fmoc Solid-Phase Peptide Synthesis


Fmoc-Asp-OBzl (N-α-Fmoc-L-aspartic acid α-benzyl ester) is a protected amino acid derivative used as a fundamental building block in Fmoc-based solid-phase peptide synthesis (SPPS) . It features a base-labile Fmoc group protecting the α-amino terminus and a TFA-labile benzyl ester group protecting the side-chain carboxyl group . This orthogonal protection strategy enables the controlled, stepwise assembly of peptide chains, making it a standard reagent in research and industrial peptide production .

Why Fmoc-Asp-OBzl Cannot Be Substituted with Other Aspartic Acid Derivatives in Critical SPPS Protocols


In Fmoc-SPPS, the choice of side-chain protecting group is not arbitrary; it dictates the peptide's susceptibility to side reactions, especially aspartimide formation, which can severely compromise yield and purity [1]. The benzyl ester (OBzl) group in Fmoc-Asp-OBzl offers a distinct balance of steric bulk and lability compared to other common protecting groups like tert-butyl (OtBu), allyl (OAll), or Dmab. Direct substitution with a seemingly analogous derivative like Fmoc-Asp(OtBu)-OH can alter the reaction kinetics of aspartimide formation or the final global deprotection strategy, leading to different impurity profiles and potentially failed syntheses for sensitive sequences .

Quantitative Evidence for Selecting Fmoc-Asp-OBzl Over Alternatives: A Comparative Data Guide


Comparative Aspartimide Formation Propensity: Fmoc-Asp-OBzl vs. Fmoc-Asp(OtBu)-OH and Others

Aspartimide formation is a major side reaction in Fmoc-SPPS. The propensity for this reaction is directly influenced by the β-carboxyl protecting group. A systematic comparison using model peptides ranks the tendency for aspartimide formation as follows: ODie > OMpe > OtBu > O-1-adamantyl, trityl-based > OBzl, OAll, and O-phenacyl [1]. This class-level inference shows that Fmoc-Asp-OBzl and Fmoc-Asp-OAll are among the most susceptible to this side reaction, whereas the OtBu derivative offers moderate protection. The 2-phenylisopropyl (OPp) derivative is reported to be far less prone to base-catalyzed aspartimide formation than the OAll, OBzl, or ODmab esters, with stability close to that of the OtBu ester .

Peptide Synthesis Side Reaction Management Protecting Group Strategy

Unique Side Reaction Profile: 1,4-Diazepine-2,5-Dione Formation with Fmoc-Asp(OBzl)

The Fmoc-based SPPS of sequences containing H-Xaa-Asp(OBzl)-Yaa-Gly-NH₂ is known to produce 1,4-diazepine-2,5-dione derivatives as a significant side product, in addition to aspartimide and piperidide derivatives [1]. Under certain conditions, this 1,4-diazepine-2,5-dione derivative can become the dominant product, representing a highly undesirable side reaction specific to the OBzl ester [1].

Peptide Synthesis Side Reaction Identification Sequence Analysis

Orthogonal Deprotection Strategy: TFA-Labile Benzyl Ester vs. Alternative Groups

The benzyl ester (OBzl) protecting group is orthogonal to the base-labile Fmoc group and is typically removed by strong acids (TFMSA) or hydrogenolysis (Pd/C) . This contrasts with the tert-butyl (OtBu) ester, which is cleaved with TFA alongside resin cleavage, and the allyl (OAll) or Dmab esters, which require specialized reagents like Pd(0) or hydrazine, respectively . This orthogonality allows Fmoc-Asp-OBzl to be used in strategies where selective side-chain deprotection is required prior to global cleavage from the resin.

Peptide Synthesis Orthogonal Protection Deprotection Chemistry

Procurement-Grade Purity Specifications: Novabiochem® Fmoc-Asp-OBzl

Commercially available Fmoc-Asp-OBzl from a reputable vendor (Novabiochem®) is supplied with stringent, verifiable purity specifications. The product is characterized by an HPLC purity of ≥98.0% (area%), enantiomeric purity of ≥99.0% (a/a), and a water content of ≤1.0% (K.F.) . These specifications are critical for ensuring high-fidelity peptide synthesis and minimizing batch-to-batch variability.

Peptide Synthesis Quality Control Procurement Specification

Optimal Application Scenarios for Fmoc-Asp-OBzl Based on Its Quantitative Profile


Standard Fmoc-SPPS of Aspartic Acid-Containing Peptides

Fmoc-Asp-OBzl is the standard building block for the routine solid-phase synthesis of peptides containing aspartic acid residues. Its orthogonal protection scheme is fully compatible with standard automated peptide synthesizers using Fmoc/tBu chemistry, provided that the target sequence does not contain highly aspartimide-prone motifs or requires selective side-chain deprotection.

Synthesis of Depsipeptides and Modified Peptides

The acid-stable benzyl ester allows for the synthesis of depsipeptides and other acid-sensitive conjugates. By using the Fmoc/OBzl strategy, acidic exposure can be limited to the final cleavage step, which is essential for preserving labile ester bonds. [1]

Synthesis of 1,4-Diazepine-2,5-Dione Derivatives

While a significant side reaction in standard peptide synthesis, the unique, sequence-dependent formation of 1,4-diazepine-2,5-dione derivatives from Fmoc-Asp(OBzl) can be exploited as a targeted synthetic route to this class of compounds, which may possess interesting biological or pharmacological activities. [2]

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